Cas no 2228473-73-0 (tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate
- EN300-1882081
- tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate
- 2228473-73-0
-
- インチ: 1S/C11H12F3N3O3/c1-10(2,3)20-9(19)17-8-15-4-6(5-16-8)7(18)11(12,13)14/h4-5H,1-3H3,(H,15,16,17,19)
- InChIKey: ZCLOSEVUPJMWTI-UHFFFAOYSA-N
- SMILES: FC(C(C1C=NC(=NC=1)NC(=O)OC(C)(C)C)=O)(F)F
計算された属性
- 精确分子量: 291.08307574g/mol
- 同位素质量: 291.08307574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- XLogP3: 1.9
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882081-2.5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 2.5g |
$2100.0 | 2023-09-18 | ||
Enamine | EN300-1882081-1.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1882081-0.1g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1882081-5.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1882081-5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 5g |
$3105.0 | 2023-09-18 | ||
Enamine | EN300-1882081-0.05g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.05g |
$900.0 | 2023-09-18 | ||
Enamine | EN300-1882081-0.25g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.25g |
$985.0 | 2023-09-18 | ||
Enamine | EN300-1882081-10.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1882081-0.5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.5g |
$1027.0 | 2023-09-18 | ||
Enamine | EN300-1882081-1g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 1g |
$1070.0 | 2023-09-18 |
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamateに関する追加情報
Introduction to tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate (CAS No. 2228473-73-0)
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate (CAS No. 2228473-73-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine derivatives family, which is well-known for its broad range of biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a trifluoroacetyl group and a carbamate moiety, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of more complex pharmacologically active agents.
The trifluoroacetyl group is a key functional moiety in this compound, known for its ability to enhance the metabolic stability and binding affinity of drug candidates. This group is frequently employed in medicinal chemistry to improve the pharmacokinetic profiles of small-molecule drugs. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved oral bioavailability. These characteristics are particularly desirable in the development of drugs intended for systemic administration.
On the other hand, the carbamate group in tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate serves as a protecting group for the pyrimidine nitrogen, ensuring stability during synthetic transformations. Carbamate groups are commonly used in organic synthesis to mask reactive sites and prevent unwanted side reactions. The tert-butyl moiety further enhances the stability of the carbamate group by providing steric hindrance, which can protect the molecule from nucleophilic attack.
Recent advancements in drug discovery have highlighted the importance of pyrimidine derivatives in developing treatments for various diseases, including cancer, infectious diseases, and inflammatory conditions. Pyrimidines are fundamental building blocks in nucleic acid chemistry, and modifications to their structure can lead to compounds with distinct biological activities. For instance, pyrimidine-based inhibitors have shown promise in targeting kinases and other enzymes involved in cancer progression.
The synthesis of tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoroacetyl group typically involves acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a suitable base. Subsequent formation of the carbamate group is achieved by reacting the intermediate with diethyl carbamate or another carbamate source under controlled conditions.
In recent years, there has been growing interest in exploring fluorinated pyrimidine derivatives as potential antiviral agents. The ability of these compounds to inhibit viral replication has been demonstrated in several preclinical studies. For example, fluorinated pyrimidines have shown efficacy against herpesviruses and RNA viruses by interfering with viral DNA synthesis or replication processes. The structural features of tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate make it a promising candidate for further investigation in this area.
The pharmaceutical industry has also been focusing on developing kinase inhibitors using pyrimidine scaffolds due to their high selectivity and potency. Many kinase inhibitors currently on the market belong to this class of compounds, highlighting their therapeutic relevance. The presence of both trifluoroacetyl and carbamate groups in tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate suggests that it could be a versatile intermediate for synthesizing novel kinase inhibitors with improved pharmacological properties.
Another area where pyrimidine derivatives have made significant contributions is in the field of antitumor agents. Pyrimidine-based drugs have been shown to induce apoptosis, inhibit cell proliferation, and block tumor angiogenesis. The structural diversity of pyrimidine derivatives allows for the design of molecules with tailored biological activities, making them valuable tools in oncology research.
The use of computational methods and high-throughput screening techniques has accelerated the discovery process for new drug candidates derived from pyrimidine derivatives. These approaches enable researchers to rapidly evaluate the binding affinity and specificity of potential drug molecules against target enzymes or receptors. Tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate could serve as a key intermediate in such screens due to its unique structural features.
In conclusion, tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate (CAS No. 2228473-73-0) is a compound with significant potential in pharmaceutical research and development. Its structural features make it a valuable intermediate for synthesizing biologically active agents targeting various diseases, including cancer and viral infections. The ongoing research into fluorinated pyrimidine derivatives and kinase inhibitors suggests that this compound could play a crucial role in future drug development efforts.
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